2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Overview
Description
“2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile” is a compound that belongs to the class of 1H-imidazo[1,2-b]pyrazoles . This class of compounds has attracted much attention due to their diverse and very useful bioactivities, such as antimicrobial, anticancer, and anti-inflammatory properties . They can also be considered as potential non-classical isosteres of indole .
Synthesis Analysis
The synthesis of this compound involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . In addition, a fragmentation of the pyrazole ring is reported, giving access to push–pull dyes with a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, and trapping reactions with various electrophiles .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Chemical Scaffolds in Medicinal Chemistry
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is closely related to imidazo[1,2-b]pyrazole and pyrazole scaffolds, which are significant in the field of medicinal chemistry. Imidazo[1,2-b]pyrazoles are recognized for their versatility as bioactive molecules, playing a critical role in the development of kinase inhibitors such as ponatinib. This highlights the scaffold's potential in therapeutic applications, including cancer treatment and enzyme inhibition. The extensive review of imidazo[1,2-b]pyrazoline derivatives underscores their structure-activity relationships (SAR) and their broad medicinal applications (Garrido et al., 2021).
Bioevaluation and Synthesis
Pyrazoles, including structures closely related to this compound, exhibit a wide range of agrochemical and pharmaceutical activities. Innovative synthetic methods, such as reactions under microwave conditions, have been developed for pyrazole derivatives. These compounds demonstrate significant herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties, indicating their potential in various scientific research applications (Sheetal et al., 2018).
Neuroprotective Properties
Pyrazoline compounds, which share structural similarities with this compound, have been explored for their neuroprotective properties. They offer potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting enzymes such as acetylcholine esterase (AChE) and monoamine oxidase (MAO). This indicates the scaffold's relevance in developing therapies for neurological conditions (Ahsan et al., 2022).
Antioxidant and Anticancer Activities
Research on pyrazoline derivatives, closely related to this compound, indicates their effectiveness in antioxidant and anticancer activities. These properties make them suitable for further exploration in the treatment of cancer and management of oxidative stress-related conditions (Ilyasov et al., 2020).
Future Directions
The future directions for this compound could involve further exploration of its bioactivities and potential applications in pharmaceutical, agrochemical, and material science . The search for new indole replacements is mainly motivated by their often low solubility and metabolic stability . Therefore, “2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile” and similar compounds could be of interest in the development of new drugs with improved solubility in physiological media .
Mechanism of Action
Target of Action
Compounds with similar imidazole structures have been found to exhibit a broad range of biological activities, suggesting that they interact with multiple targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some imidazole derivatives have been found to inhibit the mTOR pathway, which plays a crucial role in cell growth and proliferation .
Biochemical Pathways
Imidazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Imidazole derivatives have been found to exhibit anti-proliferative activity against certain cancer cell lines , suggesting that they may have potential therapeutic applications in oncology.
Properties
IUPAC Name |
2-(6-ethylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-2-8-7-9-12(4-3-10)5-6-13(9)11-8/h5-7H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAHWNZFPOHZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CN(C2=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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